molecular formula C10H11N3O3S B215152 2-(Furan-2-ylmethylamino)pyridine-3-sulfonamide CAS No. 61941-76-2

2-(Furan-2-ylmethylamino)pyridine-3-sulfonamide

Cat. No. B215152
CAS RN: 61941-76-2
M. Wt: 253.28 g/mol
InChI Key: YBSFGPPVRXOOOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Furan-2-ylmethylamino)pyridine-3-sulfonamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of sulfonamides, which are known for their antibacterial and antifungal properties. However, this compound has shown promising results in scientific research for the treatment of various diseases.

Mechanism of Action

The mechanism of action of 2-(Furan-2-ylmethylamino)pyridine-3-sulfonamide involves the inhibition of specific enzymes and proteins in the body. It has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and cell division. This inhibition leads to the death of cancer cells. Additionally, this compound inhibits the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This inhibition leads to a decrease in inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on its target enzymes and proteins. Inhibition of topoisomerase II leads to the death of cancer cells, while inhibition of COX-2 leads to a decrease in inflammation. This compound has also been shown to have antifungal and antibacterial properties, although the exact mechanism of action is not well understood.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(Furan-2-ylmethylamino)pyridine-3-sulfonamide in lab experiments is its specificity for certain enzymes and proteins. This allows for targeted inhibition and a decrease in off-target effects. However, a limitation of this compound is its potential toxicity and side effects. Careful dosing and monitoring are required to ensure the safety of lab animals and human subjects.

Future Directions

There are several future directions for the study of 2-(Furan-2-ylmethylamino)pyridine-3-sulfonamide. One direction is the investigation of its potential use in combination with other drugs for the treatment of cancer and inflammatory diseases. Another direction is the development of derivatives of this compound with improved pharmacological properties. Additionally, the mechanism of action of this compound in bacterial and fungal infections requires further study.

Synthesis Methods

The synthesis of 2-(Furan-2-ylmethylamino)pyridine-3-sulfonamide involves the reaction of furan-2-ylmethylamine with pyridine-3-sulfonyl chloride. This reaction takes place in the presence of a base, such as triethylamine or sodium hydroxide, and a solvent, such as dichloromethane or acetonitrile. The resulting product is purified by column chromatography or recrystallization.

Scientific Research Applications

2-(Furan-2-ylmethylamino)pyridine-3-sulfonamide has been studied extensively for its potential therapeutic applications. It has been shown to have anticancer properties by inhibiting the growth of cancer cells. It also has anti-inflammatory properties and has been studied for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been investigated for its potential use in the treatment of bacterial and fungal infections.

properties

CAS RN

61941-76-2

Molecular Formula

C10H11N3O3S

Molecular Weight

253.28 g/mol

IUPAC Name

2-(furan-2-ylmethylamino)pyridine-3-sulfonamide

InChI

InChI=1S/C10H11N3O3S/c11-17(14,15)9-4-1-5-12-10(9)13-7-8-3-2-6-16-8/h1-6H,7H2,(H,12,13)(H2,11,14,15)

InChI Key

YBSFGPPVRXOOOL-UHFFFAOYSA-N

SMILES

C1=CC(=C(N=C1)NCC2=CC=CO2)S(=O)(=O)N

Canonical SMILES

C1=CC(=C(N=C1)NCC2=CC=CO2)S(=O)(=O)N

Origin of Product

United States

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